molecular formula C12H12O4 B169532 4,6-Dioxo-6-phenylhexanoic acid CAS No. 114150-57-1

4,6-Dioxo-6-phenylhexanoic acid

Cat. No.: B169532
CAS No.: 114150-57-1
M. Wt: 220.22 g/mol
InChI Key: RYHMWKGXNUBZPO-UHFFFAOYSA-N
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Description

4,6-Dioxo-6-phenylhexanoic acid is a chemical compound belonging to the family of α-keto acids. It is characterized by its white crystalline powder form, which is soluble in water and organic solvents. This compound has garnered significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dioxo-6-phenylhexanoic acid typically involves the reaction of phenylacetic acid with ethyl oxalate under basic conditions, followed by acid hydrolysis . The reaction conditions often include the use of a strong base such as sodium ethoxide and a solvent like ethanol. The intermediate product is then subjected to acid hydrolysis to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4,6-Dioxo-6-phenylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4,6-Dioxo-6-phenylhexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in metabolic pathways and enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dioxo-6-phenylhexanoic acid involves its interaction with specific molecular targets and pathways. As a Bronsted acid, it can donate a proton to acceptor molecules, influencing various biochemical reactions . The compound’s keto groups play a crucial role in its reactivity, enabling it to participate in redox reactions and form stable complexes with metal ions .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dioxo-6-phenylhexanoic acid: A structural isomer with similar chemical properties.

    4,6-Dioxoheptanoic acid: Another related compound with a different carbon chain length.

Uniqueness

4,6-Dioxo-6-phenylhexanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and stability. Its phenyl group enhances its aromaticity, making it suitable for various substitution reactions, while the keto groups provide versatility in redox reactions .

Properties

IUPAC Name

4,6-dioxo-6-phenylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c13-10(6-7-12(15)16)8-11(14)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHMWKGXNUBZPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561033
Record name 4,6-Dioxo-6-phenylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114150-57-1
Record name 4,6-Dioxo-6-phenylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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